molecular formula C9H12BrN2O9P B1594409 5-Bromouridine 5'-monophosphate CAS No. 2149-79-3

5-Bromouridine 5'-monophosphate

Cat. No.: B1594409
CAS No.: 2149-79-3
M. Wt: 403.08 g/mol
InChI Key: IDPVUMJNEZFMNU-UAKXSSHOSA-N
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Description

5-bromouridine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate having 5-bromouracil as the pyrimidine component. It is a pyrimidine ribonucleoside 5'-monophosphate and an organobromine compound. It derives from a uridine 5'-monophosphate.

Biological Activity

5-Bromouridine 5'-monophosphate (5-BrUMP) is a halogenated nucleotide derivative of uridine that has garnered attention for its unique biological activities, particularly in the context of RNA metabolism and its potential applications in antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

5-BrUMP is characterized by the presence of a bromine atom at the 5-position of the uridine base. This modification alters its incorporation into RNA and affects its biochemical interactions. The compound has been shown to induce DNA damage through base substitution, leading to an increase in mutations within cellular systems .

Radiolytic Studies

Research has demonstrated that 5-BrUMP exhibits distinct responses to radiation, particularly in terms of chemical radiosensitization. In a study monitoring radiation-induced damage, it was found that 5-BrUMP is primarily damaged by hydrated electrons and hydrogen atoms, rather than hydroxyl radicals, which are typically responsible for damage in non-halogenated nucleotides. This results in a high yield of base damage and the release of bromide ions and inorganic phosphate under anoxic conditions .

Biological Activities

Antiviral Properties :
5-BrUMP has been investigated for its potential antiviral properties. It is incorporated into RNA during viral replication, which can disrupt normal viral processes. The compound's ability to interfere with RNA synthesis has made it a candidate for further exploration in antiviral therapies.

RNA Detection :
The compound is also utilized in various techniques for studying RNA dynamics. For instance, 5-BrUMP can be used to label RNA molecules, enabling researchers to track RNA synthesis and degradation over time through methods such as 5'-bromo-uridine immunoprecipitation chase-deep sequencing (BRIC-seq) . This approach has been pivotal in understanding RNA half-lives and the regulation of non-coding RNAs.

Pre-mRNA Splicing :
In studies focused on pre-mRNA splicing, it was observed that substituting uridines with bromouridines inhibited splicing efficiency. This suggests that uridine residues are critical for proper splicing mechanisms, highlighting the role of 5-BrUMP in post-transcriptional modifications .

Case Studies and Research Findings

StudyFocusFindings
Tani et al. (2023)RNA Half-livesUtilized 5-BrUMP to label RNA; established methodologies for measuring RNA levels over time .
Wansink et al. (1996)Pre-mRNA SplicingDemonstrated that replacing uridines with BrU inhibited splicing efficiency, indicating the importance of uridine in splicing reactions .
Folayan et al. (1983)Interferon InductionSynthesized hybrids from 5-BrUMP; showed potential to induce interferon production in chick embryos .

Scientific Research Applications

Radiosensitization Studies

One of the prominent applications of 5-BrUMP is in the field of radiation chemistry. A study investigated the mechanism by which halogenated bases, including 5-BrUMP, sensitize DNA to radiation. The research demonstrated that 5-BrUMP undergoes significant damage when exposed to gamma radiation, primarily through the action of hydrated electrons and hydrogen atoms, leading to the release of bromide ions and inorganic phosphate. This property makes it a candidate for enhancing the effectiveness of radiotherapy in cancer treatment .

Antiviral Properties

5-BrUMP has been studied for its antiviral properties, particularly as a potential therapeutic agent against viral infections. As a nucleoside analog, it can inhibit viral RNA synthesis by incorporating into viral genomes, thereby disrupting replication processes. Its effectiveness is attributed to its structural similarity to uridine, allowing it to compete with natural nucleotides during RNA synthesis . This characteristic positions 5-BrUMP as a valuable compound in developing antiviral drugs.

Biochemical Pathways and Metabolism

Research has shown that 5-BrUMP can influence various biochemical pathways. For instance, it has been observed to affect membrane phosphatide synthesis in neural tissues, which may have implications for neuroprotection and cognitive function enhancement . Additionally, studies have indicated that dietary supplementation with uridine monophosphate (which shares metabolic pathways with 5-BrUMP) can enhance neurotransmitter release and promote neurite outgrowth in aged models .

Structural Studies and Complex Formation

The structural characteristics of 5-BrUMP have also been explored through crystallography and molecular modeling studies. These investigations reveal how 5-BrUMP interacts with other biomolecules, providing insights into its binding affinities and potential roles in biochemical processes . Understanding these interactions is crucial for designing more effective nucleoside analogs for therapeutic applications.

Synthesis and Purification Techniques

The production of 5-BrUMP can be achieved through various synthetic routes, including enzymatic methods using recombinant enzymes to phosphorylate uridine derivatives. Recent advancements have focused on optimizing these processes to enhance yield and purity while minimizing environmental impact . The development of efficient purification techniques is essential for obtaining high-quality compounds for research and therapeutic use.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVUMJNEZFMNU-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27988-64-3
Record name 5′-Uridylic acid, 5-bromo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27988-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944089
Record name 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149-79-3
Record name 5-Bromo-5′-uridylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromouridine-5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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